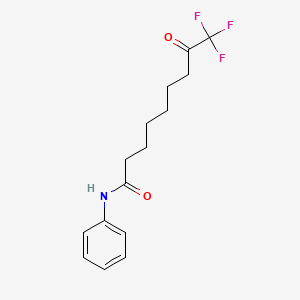

9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide

説明

特性

分子式 |

C15H18F3NO2 |

|---|---|

分子量 |

301.30 g/mol |

IUPAC名 |

9,9,9-trifluoro-8-oxo-N-phenylnonanamide |

InChI |

InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21) |

InChIキー |

KRCXZGYVOZSCSF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドの合成には、いくつかのステップが含まれます。一般的な方法の1つには、特定の条件下で、トリフルオロメチルケトンとノナナンアミド誘導体を反応させることが含まれます。 反応には通常、触媒が必要であり、目的の生成物を得るために加熱が必要になる場合があります . 工業生産方法は異なる場合がありますが、一般的には規模と効率を最適化した同様の合成ルートに従います。

化学反応の分析

科学研究への応用

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドは、いくつかの科学研究への応用があります。

化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。

生物学: この化合物は、生体分子との相互作用と、生化学的ツールとしての可能性について研究されています。

医学: 特に酵素阻害の分野において、その潜在的な治療応用を調べるための研究が進められています。

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide is . The trifluoromethyl group contributes to its lipophilicity and potential biological activity. The compound is categorized under anilides, which are known for their diverse biological activities including herbicidal and pharmaceutical applications .

Case Studies

A study conducted on various synthesized anilides demonstrated that CF3 had a higher affinity for the histone deacetylase enzyme compared to other known inhibitors. The study involved docking simulations using AutoDock 4.2.6 to analyze the binding interactions between CF3 and the enzyme's active site . The findings indicated that CF3 could serve as a lead compound for developing new herbicides with enhanced efficacy.

| Compound | Activity Level | Comparison with Commercial Herbicide |

|---|---|---|

| CF3 | High | Greater than Dual Gold (S-metolachlor) |

| 4d | Moderate | Comparable to commercial standards |

| 4e | High | Superior inhibition rates |

Histone Deacetylase Inhibition

The role of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide as a histone deacetylase inhibitor positions it within the realm of cancer therapeutics. HDAC inhibitors are recognized for their potential in treating various malignancies due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Clinical Relevance

The compound's structural similarity to established HDAC inhibitors suggests potential utility in clinical settings. For instance, existing HDAC inhibitors like Vorinostat have been approved for treating cutaneous T-cell lymphoma. There are ongoing clinical trials investigating the efficacy of new HDAC inhibitors across different cancer types .

Summary of Findings

The applications of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide span agricultural and pharmaceutical fields due to its unique properties:

- Herbicide Development : Demonstrated high efficacy against target plant species through enzyme inhibition.

- Cancer Therapeutics : Potential as an HDAC inhibitor with implications for treating various cancers.

作用機序

類似の化合物との比較

9,9,9-トリフルオロ-8-オキソ-N-フェニルノナナンアミドは、そのトリフルオロメチルケトン部分によってユニークであり、その部分は、その特定の化学的性質と生物学的活性に寄与しています。類似の化合物には、以下のようなものがあります。

スベロイルアニリドヒドロキサム酸 (SAHA): 異なる化学構造を持つ、別のヒストン脱アセチル化酵素阻害剤。

トリコスタチンA: ヒストン脱アセチル化酵素阻害活性を持つ、ヒドロキサム酸誘導体。

バルプロ酸: 同様の生物学的効果を持つが、異なる化学構造を持つ化合物.

類似化合物との比較

Chemical Identity :

- IUPAC Name: 9,9,9-Trifluoro-8-oxo-N-phenylnonanamide

- Formula: C₁₅H₁₈F₃NO₂

- SMILES : O=C(Nc1ccccc1)CCCCCCC(=O)C(F)(F)F

- InChI: InChI=1S/C15H18F3NO2/c16-15(17,18)13(20)10-6-1-2-7-11-14(21)19-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,21)

Functional Role: 9,9,9-Trifluoro-8-oxo-N-phenylnonanamide (abbreviated as CF3 in studies) is a fluorinated histone deacetylase (HDAC) inhibitor. It has been computationally predicted to dock into the catalytic pocket of the Neisseria gonorrhoeae HDAC (Gc-HDAC), an enzyme implicated in epigenetic modifications during bacterial infection . Its trifluoroalkyl chain and phenylamide moiety distinguish it structurally from classical HDAC inhibitors like trichostatin A (TSA) .

Comparison with Similar Compounds

Structural Features

The table below summarizes structural differences between CF3 and other HDAC inhibitors:

Key Observations :

Binding Affinity and Docking Studies

Computational docking analyses (using Autodock 4.2.6 and I-TASSER) revealed:

- CF3 : Predicted to bind to the zinc-containing catalytic core of Gc-HDAC via hydrophobic interactions with the trifluoroalkyl chain and hydrogen bonding via the amide group .

- TSA : Stronger binding affinity to human HDACs due to its hydroxamic acid-zinc coordination, but also docks into Gc-HDAC with comparable efficacy to CF3 .

- CRI : Biphenyl structure allows π-π stacking with aromatic residues in Gc-HDAC’s active site, but lacks fluorination, reducing its specificity .

Limitations: No experimental IC₅₀ values or binding energy scores were provided in the evidence, limiting direct quantitative comparisons.

Q & A

Q. What analytical methods are recommended for structural characterization of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide, and how do they address potential ambiguities in fluorinated compounds?

To resolve structural ambiguities in fluorinated compounds like 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide, nuclear magnetic resonance (NMR) spectroscopy (particularly NMR) and high-resolution mass spectrometry (HR-MS) are critical. NMR distinguishes between trifluoromethyl groups and other fluorinated moieties by chemical shift variations, while HR-MS confirms molecular weight and fragmentation patterns. For example, trifluoromethyl groups exhibit distinct splitting patterns in NMR due to coupling with adjacent protons . Cross-validation with infrared spectroscopy (IR) can confirm carbonyl (C=O) and amide (N-H) functional groups. Discrepancies in spectral data should prompt re-evaluation of sample purity or consideration of tautomeric forms .

Q. How can researchers ensure the stability of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide under varying experimental conditions?

Stability studies should assess degradation under thermal, photolytic, and hydrolytic conditions. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures, while accelerated stability testing (e.g., 40°C/75% RH for 6 months) quantifies degradation products via HPLC or LC-MS. Photostability requires exposure to UV/visible light (ICH Q1B guidelines), with monitoring for fluorinated byproducts like trifluoroacetic acid . Hydrolytic stability in acidic/basic media (pH 1–13) reveals susceptibility of the amide bond, with NMR tracking fluorine retention .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide while minimizing perfluorinated impurities?

A factorial design approach (e.g., 2 factorial) can systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For instance, trifluoroacetylation reactions often require anhydrous conditions to avoid hydrolysis, with catalysts like Hünig’s base improving yield. Advanced purification techniques (e.g., preparative HPLC with fluorinated stationary phases) isolate target compounds from perfluorinated byproducts like perfluorooctanoic acid (PFOA), which are regulated due to environmental persistence . Reaction monitoring via in-situ FTIR or Raman spectroscopy ensures real-time control over intermediate formation .

Q. How can computational modeling predict the reactivity of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide in biological systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations in lipid bilayers assess membrane permeability, critical for pharmacokinetic studies. Tools like COMSOL Multiphysics integrate quantum mechanical data with fluid dynamics to simulate metabolic pathways, such as cytochrome P450-mediated oxidation of the phenyl group . Validating computational predictions requires comparative in vitro assays (e.g., microsomal stability tests) .

Q. What methodologies resolve contradictions in reported bioactivity data for 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide across different assays?

Contradictions often arise from assay-specific interference (e.g., fluorophore quenching in fluorescence-based assays) or solvent effects (DMSO vs. aqueous buffers). A tiered approach includes:

- Orthogonal assays : Replace fluorescence readouts with luminescence or colorimetric methods (e.g., MTT for cytotoxicity).

- Solvent standardization : Use ≤0.1% DMSO to avoid artifactual membrane permeability changes.

- Control experiments : Include fluorinated analogs (e.g., trifluoroacetophenone) to isolate fluorine-specific effects .

Meta-analysis of published data using tools like RevMan (Cochrane Collaboration) can statistically harmonize discrepancies .

Methodological Frameworks

Q. How can AI-driven platforms enhance the design of derivatives of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide with improved selectivity?

Generative adversarial networks (GANs) trained on fluorinated compound databases propose novel derivatives by modifying substituents on the phenyl or carbonyl groups. Bayesian optimization prioritizes synthesis candidates based on predicted ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. For example, replacing the phenyl group with a pyridinyl moiety may enhance water solubility while retaining fluorine-mediated metabolic stability. Validation via SPR (surface plasmon resonance) confirms target binding affinity .

Q. What protocols validate the environmental impact of 9,9,9-Trifluoro-8-Oxo-N-Phenylnonanamide during disposal or accidental release?

Follow OECD guidelines for biodegradation (Test 301F) and bioaccumulation (Test 305). LC-MS/MS quantifies environmental persistence in soil/water matrices, while Daphnia magna acute toxicity tests (OECD 202) assess ecological risk. Comparative analysis with structurally similar perfluorinated compounds (e.g., PFOS/PFOA) informs regulatory risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。